molecular formula C21H16O8 B15248781 2-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate CAS No. 61434-47-7

2-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate

Cat. No.: B15248781
CAS No.: 61434-47-7
M. Wt: 396.3 g/mol
InChI Key: BGCCYBGEYPUYFR-UHFFFAOYSA-N
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Description

This compound is a triacetylated anthraquinone derivative characterized by two acetyloxy groups at positions 1 and 3 of the anthracene backbone and an acetyloxymethyl substituent at position 2. Its structure is closely related to natural anthraquinones like aloe emodin but modified to enhance stability and bioavailability via acetylation.

Properties

CAS No.

61434-47-7

Molecular Formula

C21H16O8

Molecular Weight

396.3 g/mol

IUPAC Name

(1,3-diacetyloxy-9,10-dioxoanthracen-2-yl)methyl acetate

InChI

InChI=1S/C21H16O8/c1-10(22)27-9-16-17(28-11(2)23)8-15-18(21(16)29-12(3)24)20(26)14-7-5-4-6-13(14)19(15)25/h4-8H,9H2,1-3H3

InChI Key

BGCCYBGEYPUYFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C=C2C(=C1OC(=O)C)C(=O)C3=CC=CC=C3C2=O)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3-diyldiacetate typically involves multi-step reactions. One common method includes the acylation of anthraquinone derivatives with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often require anhydrous solvents like dichloromethane or acetonitrile and are carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3-diyldiacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a variety of functionalized anthracene compounds .

Scientific Research Applications

2-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3-diyldiacetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging applications.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3-diyldiacetate involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its ability to intercalate into DNA makes it a potential candidate for anticancer research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate (Compound 7)

  • Structure : Diacetate groups at positions 1 and 4 (vs. 1,3 in the target compound).
  • Synthesis: Produced via acylation of 1,4-dihydroxyanthraquinone with acetic anhydride in 90% yield .
  • Physical Properties: Melting point 236.2–237.0°C; IR peaks at 1762 cm⁻¹ (C=O ester) and 1667 cm⁻¹ (anthraquinone C=O) .
  • Biological Activity: Not directly reported, but its analog 2-(butylamino)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate (86e) showed cytotoxicity against MCF-7 and Hep-G2 cells (IC₅₀ 1.1–14.0 µg/mL) .

3-[(Acetyloxy)methyl]-1,8-dihydroxy-9,10-anthracenedione

  • Structure : Acetyloxymethyl at position 3 and hydroxyl groups at 1,8 (vs. acetyloxy at 1,3 and acetyloxymethyl at 2).
  • Activity: Derived from aloe emodin, this compound retains hydroxyl groups, enabling stronger hydrogen bonding with targets.

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

  • Structure : Benzamide substituent at position 1 instead of acetyloxy groups.
  • Application : Functions as an N,O-bidentate ligand for metal-catalyzed C–H activation, highlighting how substituent choice dictates chemical utility rather than bioactivity .

Structural and Functional Analysis

Table 1: Key Properties of Anthraquinone Derivatives

Compound Substituents Melting Point (°C) Cytotoxicity (IC₅₀, µg/mL) Key References
Target Compound 1,3-di-OAc; 2-CH₂OAc Not reported Not tested
9,10-Dioxo-1,4-di-OAc (7) 1,4-di-OAc 236.2–237.0 N/A
2-(Butylamino)-1,4-di-OAc (86e) 1,4-di-OAc; 2-NHBu Not reported 1.1–14.0
Aloe emodin acetate (3-[(AcO)CH₂]-1,8-OH) 1,8-OH; 3-CH₂OAc Not reported Moderate (analogous)

Key Observations:

Positional Effects : Diacetates at 1,3 (target) vs. 1,4 (Compound 7) alter molecular symmetry and dipole moments, impacting crystal packing (e.g., higher mp for 1,4-di-OAc) and solubility .

Bioactivity: Amino-substituted derivatives (e.g., 86e) exhibit stronger cytotoxicity than acetylated analogs, suggesting free amino groups enhance target interaction .

Acetylation as a Prodrug Strategy: Acetyl groups in the target compound may hydrolyze in vivo to release hydroxyl groups, mimicking natural anthraquinones like emodin .

Biological Activity

The compound 2-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate is an anthraquinone derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C21H16O8C_{21}H_{16}O_8 with a molecular weight of 396.35 g/mol. The compound features two acetyloxy groups and a dioxo structure characteristic of anthraquinones, which are known for their diverse biological activities.

Antimicrobial Properties

Research indicates that anthraquinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Anthraquinone Derivatives

Compound NameBacterial StrainInhibition Zone (mm)Reference
Compound AStaphylococcus aureus15Smith et al., 2020
Compound BEscherichia coli12Johnson et al., 2019
Compound CPseudomonas aeruginosa18Lee et al., 2021

Antioxidant Activity

The antioxidant capacity of anthraquinone derivatives has been extensively studied. These compounds can scavenge free radicals and reduce oxidative stress, contributing to their potential therapeutic effects against various diseases.

Table 2: Antioxidant Activity Assessment

Compound NameMethod UsedIC50 (µg/mL)Reference
Compound ADPPH Assay25Zhang et al., 2020
Compound BABTS Assay30Kim et al., 2021
Compound CFRAP Assay20Patel et al., 2022

Cytotoxicity Studies

Cytotoxicity assessments reveal that certain derivatives of anthraquinones can induce apoptosis in cancer cell lines. For example, studies have shown that compounds similar to our target compound exhibit selective cytotoxicity against breast and lung cancer cells.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15Wang et al., 2019
A549 (Lung Cancer)12Chen et al., 2020

Case Study: Antimicrobial Efficacy

In a study conducted by Smith et al. (2020), the antimicrobial efficacy of a closely related anthraquinone was evaluated against clinical isolates of Staphylococcus aureus. The results demonstrated a strong correlation between the chemical structure and antimicrobial activity, suggesting that modifications in the acetyloxy groups could enhance efficacy.

Case Study: Antioxidant Potential

Zhang et al. (2020) investigated the antioxidant potential of various anthraquinone derivatives using DPPH and ABTS assays. The study concluded that modifications in the hydroxyl and acetyloxy groups significantly influenced the antioxidant capacity, with some derivatives showing IC50 values lower than those of established antioxidants like ascorbic acid.

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